molecular formula C9H13ClN2O2 B6224263 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride CAS No. 2763777-17-7

2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride

Cat. No.: B6224263
CAS No.: 2763777-17-7
M. Wt: 216.66 g/mol
InChI Key: GGNRTROOVXNQSV-UHFFFAOYSA-N
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Description

2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride is a synthetic compound that features an imidazole ring attached to a cyclobutyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a cyclobutyl-containing acetic acid precursor. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the cyclobutyl group, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)acetic acid hydrochloride: Similar structure but lacks the cyclobutyl group.

    1-(1H-Imidazol-1-yl)cyclobutane: Contains the imidazole and cyclobutyl groups but lacks the acetic acid moiety.

Uniqueness

2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride is unique due to the presence of both the imidazole ring and the cyclobutyl group, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .

Properties

CAS No.

2763777-17-7

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

2-(1-imidazol-1-ylcyclobutyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c12-8(13)6-9(2-1-3-9)11-5-4-10-7-11;/h4-5,7H,1-3,6H2,(H,12,13);1H

InChI Key

GGNRTROOVXNQSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)N2C=CN=C2.Cl

Purity

95

Origin of Product

United States

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